2-(2-Chloroethyl)-6,7-dimethoxyquinazoline
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Overview
Description
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with 2-chloroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets in cells. The compound can bind to DNA and proteins, leading to the inhibition of key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
This compound: is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
2006277-21-8 |
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Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
2-(2-chloroethyl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-10-5-8-7-14-12(3-4-13)15-9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PMZKUSUSGHZTTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)CCCl)OC |
Origin of Product |
United States |
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